4-Chloro-5,6-dimethyl-2-(2-(trifluoromethyl)phenyl)pyrimidine
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Overview
Description
4-Chloro-5,6-dimethyl-2-(2-(trifluoromethyl)phenyl)pyrimidine is a chemical compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable molecule for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5,6-dimethyl-2-(2-(trifluoromethyl)phenyl)pyrimidine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions . The general steps involve:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an electrophilic organic group.
Transmetalation: A nucleophilic organic group is transferred from boron to palladium.
Reductive Elimination: The final product is formed through reductive elimination.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing automated reactors and optimized conditions to ensure high yield and purity. The use of environmentally benign organoboron reagents is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5,6-dimethyl-2-(2-(trifluoromethyl)phenyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
4-Chloro-5,6-dimethyl-2-(2-(trifluoromethyl)phenyl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its stability and biological activity.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-5,6-dimethyl-2-(2-(trifluoromethyl)phenyl)pyrimidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its ability to interact with biological molecules, potentially inhibiting or activating specific enzymes or receptors. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-(trifluoromethyl)pyrimidine: Shares the trifluoromethyl group but differs in the position of the chlorine atom.
5-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole: Contains a trifluoromethyl group and a pyrazole ring.
2-Chloro-4-(trifluoromethyl)pyridine: Another trifluoromethyl-containing compound with a pyridine ring.
Uniqueness
4-Chloro-5,6-dimethyl-2-(2-(trifluoromethyl)phenyl)pyrimidine is unique due to its specific substitution pattern and the presence of both methyl and trifluoromethyl groups. This combination enhances its chemical stability and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
404827-80-1 |
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Molecular Formula |
C13H10ClF3N2 |
Molecular Weight |
286.68 g/mol |
IUPAC Name |
4-chloro-5,6-dimethyl-2-[2-(trifluoromethyl)phenyl]pyrimidine |
InChI |
InChI=1S/C13H10ClF3N2/c1-7-8(2)18-12(19-11(7)14)9-5-3-4-6-10(9)13(15,16)17/h3-6H,1-2H3 |
InChI Key |
UKDMNTDBTUIKHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N=C1Cl)C2=CC=CC=C2C(F)(F)F)C |
Origin of Product |
United States |
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